molecular formula C19H36O3 B15231200 19-Oxononadecanoic acid

19-Oxononadecanoic acid

Cat. No.: B15231200
M. Wt: 312.5 g/mol
InChI Key: JLQXUMTUWRGNMR-UHFFFAOYSA-N
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Description

19-Oxononadecanoic acid is a long-chain fatty acid with the molecular formula C₁₉H₃₆O₃ It is a derivative of nonadecanoic acid, characterized by the presence of a keto group at the 19th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-Oxononadecanoic acid typically involves the oxidation of nonadecanoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions to introduce the keto group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form secondary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The keto group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines or thiols

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Secondary alcohols

    Substitution: Corresponding substituted derivatives

Scientific Research Applications

19-Oxononadecanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic applications, including its effects on lipid metabolism and as a potential drug candidate.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 19-Oxononadecanoic acid involves its interaction with specific molecular targets and pathways. The keto group allows it to participate in various biochemical reactions, influencing metabolic processes. It may act as a substrate for enzymes involved in fatty acid metabolism, affecting the synthesis and degradation of lipids.

Comparison with Similar Compounds

    18-Oxononadecanoic acid: Similar structure but with the keto group at the 18th carbon position.

    10-Oxononadecanoic acid: Keto group at the 10th carbon position.

    Nonadecanoic acid: Parent compound without the keto group.

Uniqueness: 19-Oxononadecanoic acid is unique due to the specific position of the keto group, which influences its chemical reactivity and biological activity. This positional difference can lead to distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

19-oxononadecanoic acid

InChI

InChI=1S/C19H36O3/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19(21)22/h18H,1-17H2,(H,21,22)

InChI Key

JLQXUMTUWRGNMR-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCC=O)CCCCCCCCC(=O)O

Origin of Product

United States

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